molecular formula C9H20ClNO2S B13226569 2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride

2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride

Cat. No.: B13226569
M. Wt: 241.78 g/mol
InChI Key: KPSQLIBYVLJFSN-UHFFFAOYSA-N
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Description

2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride is a pyrrolidine derivative characterized by a sulfonylmethyl substituent at the 2-position of the pyrrolidine ring, with an additional 2-methylpropyl (isobutyl) group attached to the sulfonyl moiety.

Properties

Molecular Formula

C9H20ClNO2S

Molecular Weight

241.78 g/mol

IUPAC Name

2-(2-methylpropylsulfonylmethyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C9H19NO2S.ClH/c1-8(2)6-13(11,12)7-9-4-3-5-10-9;/h8-10H,3-7H2,1-2H3;1H

InChI Key

KPSQLIBYVLJFSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=O)(=O)CC1CCCN1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE typically involves the reaction of pyrrolidine with 2-methylpropyl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([(2-METHYLPROPYL)SULFONYL]METHYL)PYRROLIDINEHYDROCHLORIDE involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its sulfonyl group plays a crucial role in binding to the active sites of enzymes, thereby modulating their activity .

Comparison with Similar Compounds

1-(4-Hydrazinyl Benzylsulfonyl) Pyrrolidine Hydrochloride

  • Structure : Shares the pyrrolidine core with a sulfonylmethyl substituent but includes a benzyl group and hydrazinyl moiety.
  • Application : Intermediate in Almotriptan Malate synthesis (anti-migraine drug).
  • Key Difference : The aromatic benzyl group in this compound contrasts with the aliphatic 2-methylpropyl group in the target molecule, which may reduce steric hindrance and alter metabolic stability .

(2R)-2-(2-Methylpropyl)pyrrolidine Hydrochloride

  • Structure : Lacks the sulfonylmethyl group but retains the 2-methylpropyl substituent at the pyrrolidine 2-position.
  • This contrasts with the target compound, where sulfonyl groups may mitigate or exacerbate reactivity depending on substituent interactions .

Ethylphenidate Hydrochloride

  • Structure : Features a piperidine ring with phenyl and ester groups, unlike the pyrrolidine-sulfonyl scaffold.
  • Role : Impurity in methylphenidate hydrochloride synthesis.
  • Functional Contrast : The ester and aromatic groups in ethylphenidate highlight divergent reactivity compared to the sulfonyl and aliphatic groups in the target compound, impacting pharmacokinetics and metabolic pathways .

Physicochemical and Hazard Profiles

Compound Molecular Formula Molar Mass (g/mol) Hazard Classification Key Functional Groups
2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine HCl Not provided Not available Not reported Sulfonylmethyl, pyrrolidine
1-(4-Hydrazinyl Benzylsulfonyl) Pyrrolidine HCl Not provided Not available Not reported Sulfonylmethyl, benzyl, hydrazinyl
(2R)-2-(2-Methylpropyl)pyrrolidine HCl C₈H₁₈ClN 163.69 Xi (Irritant) 2-Methylpropyl, pyrrolidine
Ethylphenidate HCl C₁₅H₂₂ClNO₂ 291.79 Not classified Piperidine, ester, phenyl

Notes:

  • Data gaps for the target compound’s molar mass and hazards suggest further experimental characterization is needed.
  • The irritant nature of (2R)-2-(2-methylpropyl)pyrrolidine HCl implies that even minor structural changes (e.g., sulfonyl addition) could influence toxicity profiles .

Research Findings and Data Limitations

  • Hazard Data: No explicit toxicity or environmental hazard data are available for the target compound, contrasting with classified irritants like (2R)-2-(2-methylpropyl)pyrrolidine HCl .

Biological Activity

2-([(2-Methylpropyl)sulfonyl]methyl)pyrrolidine hydrochloride, a compound with the molecular formula C9H20ClNO2S, has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

The compound is synthesized through the reaction of pyrrolidine with 2-methylpropyl sulfonyl chloride in the presence of a base like triethylamine. The resulting product is purified using recrystallization or chromatography. The chemical structure includes a pyrrolidine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonyl group enhances binding affinity to enzyme active sites, allowing the compound to act as either an inhibitor or an activator depending on the target. This modulation of enzyme activity can influence various biochemical pathways, making it a valuable tool in research.

Antimicrobial Activity

Research has indicated that compounds containing pyrrolidine structures exhibit antimicrobial properties. For example, derivatives similar to this compound have been shown to inhibit bacterial growth in vitro .

Anticancer Properties

The compound's potential in cancer therapy has been explored through its effects on cellular processes such as apoptosis and cell cycle regulation. Studies have demonstrated that pyrrolidine derivatives can induce apoptosis in cancer cell lines by modulating key signaling pathways.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various enzymes. For instance, it has shown promising results against kinases involved in cancer progression, suggesting a potential role in targeted cancer therapies .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications to the pyrrolidine ring and sulfonyl group can significantly alter potency and selectivity for different biological targets.

ModificationEffect on Activity
Addition of halogen groupsIncreased potency against certain enzymes
Alteration of alkyl chain lengthChanges in solubility and bioavailability
Variation in functional groupsModulation of receptor selectivity

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related pyrrolidine compound exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights the potential application of such compounds in developing new antibiotics .
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM, indicating strong anticancer potential.
  • Enzyme Inhibition Trials : A recent investigation into the inhibition of cyclin-dependent kinases (CDKs) revealed that the compound could effectively inhibit CDK4/6 activity with an IC50 value of 150 nM, suggesting its utility in cancer treatment strategies targeting cell cycle regulation .

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